(4-Benzylpiperazin-1-yl)(5-(2,4-dichlorophenyl)furan-2-yl)methanethione
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Description
Scientific Research Applications
Synthetic Methodologies and Transformations
Reaction of Furans with Trithiazyl Trichloride : A study by Duan et al. (1997) demonstrated a new synthesis of isothiazoles through the reaction of furans with trithiazyl trichloride, leading to regiospecific and high-yield conversion of 2,5-diphenylfuran into isothiazoles. This methodology provides insight into novel ring-opening reactions of furans and the synthesis of isothiazoles, which could potentially relate to the structural modification or synthesis of the query compound (Duan, Perrins, & Rees, 1997).
Aza-Piancatelli Rearrangement : Reddy et al. (2012) described an In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This process highlights a pathway for creating complex heterocyclic structures with potential relevance to the target compound's synthesis or functionalization (Reddy et al., 2012).
Potential Applications and Functional Studies
Antimicrobial Activity of Caespitin Derivatives : Van der Schyf et al. (1986) explored the chemical modification of caespitin, a naturally occurring phlorophenone antimicrobial agent, to enhance its in vitro potency. The study's findings on the development of microbial resistance could be relevant for designing new antimicrobial agents, potentially including derivatives of the query compound (Van der Schyf et al., 1986).
Bioactivity Evaluation of Novel Compounds : Chen et al. (2017) designed, synthesized, and evaluated novel arylpyrazole derivatives containing aminomethanephosphonate and phenylfuran moieties for their insecticidal activities. This study provides insights into the structural attributes contributing to bioactivity, which may inform the development of related compounds with potential applications in pest control or other bioactive roles (Chen et al., 2017).
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(2,4-dichlorophenyl)furan-2-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c23-17-6-7-18(19(24)14-17)20-8-9-21(27-20)22(28)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMQJUACHQGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(5-(2,4-dichlorophenyl)furan-2-yl)methanethione |
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